2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol
Description
2-[2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol is a heterocyclic compound featuring a thiazole ring substituted with a pyrrole group at the 2-position and an ethanol (-CH2CH2OH) moiety at the 4-position.
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-3-8-7-13-9(10-8)11-4-1-2-5-11/h1-2,4-5,7,12H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQJUEUOWSLPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-bromoethanol with 2-aminothiazole to form the intermediate 2-(2-hydroxyethyl)thiazole. This intermediate is then reacted with pyrrole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetaldehyde or 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetone.
Reduction: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethylamine.
Substitution: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethyl chloride or bromide.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole structures exhibit significant antimicrobial properties. A study evaluated the antibacterial potential of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Staphylococcus aureus | 14 |
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. A study synthesized a series of thiazole-based compounds and tested them for their ability to reduce seizure activity in animal models. The findings suggested that the incorporation of the pyrrole ring enhances the anticonvulsant activity of these compounds .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes related to various diseases. For instance, its structural components are conducive to binding with carbonic anhydrase isoforms, which are critical in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions such as glaucoma and certain types of cancer .
Multicomponent Synthesis
Recent advances in synthetic methodologies have allowed for the efficient production of this compound through multicomponent reactions. These methods not only improve yield but also reduce the overall environmental impact by minimizing waste .
Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Research has explored its role as a dopant in conducting polymers, enhancing electrical conductivity while maintaining mechanical stability .
Table 2: Conductivity Measurements in Polymer Composites
| Polymer Type | Conductivity (S/m) | Composite with this compound |
|---|---|---|
| Polyethylene | 0.01 | Yes |
| Polystyrene | 0.05 | Yes |
| Polyvinyl chloride | 0.03 | Yes |
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal assessed the antimicrobial efficacy of thiazole derivatives, including those with pyrrole substitutions. The study concluded that these compounds could serve as lead candidates for developing new antibiotics due to their potent activity against resistant strains .
Case Study 2: Anticonvulsant Activity Evaluation
In another investigation focusing on anticonvulsant properties, researchers synthesized several thiazole derivatives and evaluated their effects using animal models. The study found that certain modifications to the thiazole structure significantly enhanced anticonvulsant activity compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity or inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Key Properties of 2-[2-(1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl]ethanol and Similar Compounds
*Calculated based on molecular formula.
Functional Group Impact on Reactivity and Solubility
- Ethanol vs. Acetic Acid: The target compound’s hydroxyl group (-OH) confers lower acidity (pKa ~16–18) compared to the carboxylic acid (-COOH, pKa ~2–3) in its acetic acid analog. This makes the ethanol derivative less reactive in acid-base reactions but more suitable for applications requiring neutral conditions .
- Ethanol vs. Methanol: The longer carbon chain in ethanol enhances solubility in alcohols (e.g., ethanol, methanol) compared to the methanol analog, which may exhibit lower boiling points .
- Ethanol vs. Amine: The amine group in 2-(1H-pyrrol-1-yl)ethanamine increases basicity (pKa ~9–11) and reactivity in alkylation or acylation reactions, contrasting with the ethanol derivative’s nucleophilic -OH group .
Biological Activity
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol is a heterocyclic compound that integrates both pyrrole and thiazole moieties. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- IUPAC Name : 2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol
- Chemical Formula : C₉H₁₀N₂OS
- Molecular Weight : 182.25 g/mol
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating effective antibacterial activity .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Both pathogens |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects with IC₅₀ values ranging from 13.23 to 213.7 μM in different cancer models. Notably, the compound showed selective toxicity towards cancer cells compared to normal cells .
| Cell Line | IC₅₀ (μM) | Selectivity |
|---|---|---|
| 4T1 (breast cancer) | 13.23 | High |
| MRC-5 (normal lung fibroblast) | >200 | Low |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Studies utilizing animal models have shown that treatment with this compound significantly reduced inflammatory markers and improved overall health outcomes .
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-based derivatives and their evaluation against various microbial strains. The study found that derivatives including this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Evaluation
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways while sparing normal cells from similar fates .
Q & A
Q. What are the standard synthetic routes for 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol, and how can reaction efficiency be monitored?
The synthesis typically involves cyclocondensation of thioamide derivatives with α-haloketones, followed by functionalization of the thiazole ring. For example, analogous procedures use 2,5-dimethoxytetrahydrofuran in glacial acetic acid to introduce pyrrole moieties . Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves basification with sodium bicarbonate, followed by recrystallization using ethanol . Yield optimization requires precise stoichiometric control of reagents and temperature modulation during reflux.
Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure of this compound?
- FTIR : Characteristic bands for C=N (1600–1650 cm⁻¹) and C-O (1050–1150 cm⁻¹) confirm the thiazole and ethanol moieties, respectively. The absence of NH stretches rules out unreacted amine precursors .
- NMR : ¹H NMR reveals protons on the thiazole ring (δ 6.5–7.5 ppm) and the ethanol group (δ 3.6–4.2 ppm for CH₂OH). ¹³C NMR distinguishes carbons in the pyrrole (δ 110–120 ppm) and thiazole (δ 150–160 ppm) rings .
Q. What solvent systems are optimal for recrystallization, and how do they impact purity?
Ethanol is commonly used due to its moderate polarity, which balances solubility and crystal formation. Mixed solvents (e.g., DMF-EtOH, 1:1) improve purity for compounds with low solubility in single solvents . Purity >95% is achievable with iterative recrystallization, as validated by HPLC analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during thiazole-pyrrole functionalization?
Regioselectivity is governed by the electron density of the thiazole ring. Electrophilic substitution at the 4-position is favored due to the electron-withdrawing effect of the thiazole nitrogen, directing incoming groups (e.g., pyrrole) to the less hindered site. Computational modeling (DFT) can predict reactivity trends by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies often arise from solvent choice (e.g., glacial acetic acid vs. ethanol) and reaction time. For instance, extended reflux (4–6 hours) in acetic acid improves yields but may degrade heat-sensitive intermediates . Systematic DoE (Design of Experiments) approaches can identify critical variables, such as catalyst loading or temperature gradients, to reconcile conflicting data .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Docking studies using software like AutoDock Vina can simulate interactions between the thiazole-pyrrole core and biological targets (e.g., enzyme active sites). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns. For example, the ethanol side chain may enhance solubility, enabling better penetration into hydrophobic binding pockets .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
The thiazole ring is prone to hydrolysis under strong acids (pH < 2), while the pyrrole group resists basic conditions (pH > 10) due to its aromatic stability. Stability studies using UV-Vis spectroscopy and mass spectrometry reveal degradation products, such as thiazole ring-opened derivatives, under extreme pH .
Q. How does the compound’s fluorescence profile correlate with its structural features?
Conjugation between the thiazole and pyrrole rings creates extended π-systems, enabling fluorescence emission in the 400–450 nm range. Quantum yield measurements (via fluorimetry) can quantify this property, which is critical for applications in bioimaging or sensor development .
Methodological Challenges and Solutions
Q. What analytical techniques are required to distinguish positional isomers in thiazole derivatives?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential. For example, NOESY can confirm spatial proximity between the ethanol group and thiazole protons, ruling out alternative isomerization pathways .
Q. How can reaction scalability be achieved without compromising yield or purity?
Continuous-flow reactors minimize side reactions by ensuring uniform mixing and temperature control. Pilot-scale syntheses of analogous compounds demonstrate >80% yield retention when transitioning from milligram to gram quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
